2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of 2-aminoethanesulfonamide with isopropylamine in the presence of hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is widely used in scientific research due to its multifunctionality. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
2-amino-N-ethylethane-1-sulfonamide hydrochloride: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
2-aminoethanesulfonamide: The parent compound without the isopropyl substitution.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-amino-N-propan-2-ylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEZQXPXEFXKPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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